

# The Role of AIM2 in Autoimmune Diseases: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AIM2

Cat. No.: B1575211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Absent in Melanoma 2 (**AIM2**) is an intracellular pattern recognition receptor that plays a critical role in the innate immune system by detecting cytosolic double-stranded DNA (dsDNA). Upon binding to dsDNA, **AIM2** assembles a multiprotein complex known as the **AIM2** inflammasome, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines, interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18). While this pathway is essential for host defense against pathogens, aberrant activation of the **AIM2** inflammasome by self-DNA has been increasingly implicated in the pathogenesis of several autoimmune diseases. This technical guide provides an in-depth overview of the role of **AIM2** in autoimmunity, with a focus on Systemic Lupus Erythematosus (SLE), Psoriasis, and Rheumatoid Arthritis (RA). It details the **AIM2** signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the core mechanisms.

## Introduction to AIM2 and the Inflammasome

The innate immune system relies on a repertoire of pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens (pathogen-associated molecular patterns, PAMPs) or cellular damage (damage-associated molecular patterns, DAMPs). **AIM2** is a member of the PYHIN (pyrin and HIN domain-containing) family of proteins

and functions as a key cytosolic sensor for dsDNA, a potent DAMP when found outside the nucleus or mitochondria.[1]

The **AIM2** inflammasome is a multi-protein platform that, once assembled, initiates a potent inflammatory response.[1] Its dysregulation, particularly in response to the body's own DNA, can lead to chronic inflammation and contribute to the pathology of autoimmune disorders.

## The Canonical AIM2 Signaling Pathway

The activation of the **AIM2** inflammasome follows a well-defined signaling cascade:

- Sensing of Cytosolic dsDNA: **AIM2** recognizes and binds to cytosolic dsDNA via its C-terminal HIN (hematopoietic, interferon-inducible, nuclear localization) domain. This binding is sequence-independent.[2]
- Oligomerization and ASC Recruitment: Upon DNA binding, **AIM2** undergoes a conformational change and oligomerizes. This exposes its N-terminal pyrin domain (PYD), which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[2]
- ASC Speck Formation: ASC consists of a PYD and a CARD (caspase activation and recruitment domain). The recruitment of ASC by **AIM2** leads to the polymerization of ASC into a large, perinuclear structure known as the "ASC speck." [3]
- Caspase-1 Activation: The CARD domain of the polymerized ASC recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.[1]
- Cytokine Maturation and Secretion: Activated caspase-1 is a cysteine protease that cleaves the inactive precursors of IL-1 $\beta$  and IL-18 (pro-IL-1 $\beta$  and pro-IL-18) into their mature, biologically active forms. These potent pro-inflammatory cytokines are then secreted from the cell.[1]
- Pyroptosis: Activated caspase-1 can also cleave gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death called pyroptosis.[4]



[Click to download full resolution via product page](#)

Canonical **AIM2** Inflammasome Signaling Pathway.

## Role of AIM2 in Autoimmune Diseases

### Systemic Lupus Erythematosus (SLE)

SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear components, including dsDNA. The resulting immune complexes can deposit in various tissues, leading to inflammation and damage.

- **Upregulated AIM2 Expression:** Studies have shown that the expression of **AIM2** is significantly higher in the peripheral blood mononuclear cells (PBMCs) and monocytes of SLE patients compared to healthy controls.[5][6] This increased expression correlates with disease activity, as measured by the Systemic Lupus Erythematosus Disease Activity Index (SLEDAI).[5] Interestingly, sex-dependent differences in **AIM2** expression have been observed, with male SLE patients showing increased **AIM2** mRNA in macrophages, while female patients exhibit decreased levels.[7]
- **AIM2 as an Autoantigen:** In addition to its role as an immune sensor, **AIM2** itself can be a target of the autoimmune response in SLE. Autoantibodies against **AIM2** have been detected in a significant portion of SLE patients.[4][8] The presence of these autoantibodies is associated with higher disease activity and often co-occurs with anti-dsDNA and anti-IFI16 antibodies.[4][8]
- **Contribution to Pathogenesis:** The abundance of self-DNA from apoptotic cells and neutrophil extracellular traps (NETs) in SLE provides a constant source of ligands for **AIM2**. This can lead to chronic activation of the **AIM2** inflammasome, driving the production of IL-1 $\beta$  and IL-18, which contribute to the inflammatory milieu in affected organs like the kidneys.[9] Paradoxically, some studies in murine models suggest a protective role for **AIM2** by suppressing type I interferon signaling, highlighting the complex and context-dependent role of **AIM2** in SLE.[10]

## Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.

- **Genetic Susceptibility and Increased Expression:** **AIM2** has been identified as a susceptibility gene for psoriasis.[1][11] Its expression is significantly upregulated in the

keratinocytes of psoriatic lesions.[12]

- Role in Cutaneous Inflammation: In psoriatic skin, self-DNA released from damaged keratinocytes can activate the **AIM2** inflammasome.[13] This leads to the release of IL-1 $\beta$  and IL-18, which are key drivers of the IL-23/Th17 axis, a central pathway in psoriasis pathogenesis.[1] In mouse models of psoriasis-like skin inflammation induced by imiquimod, genetic ablation of **AIM2** leads to a significant reduction in the production of IL-1 $\beta$ , IL-18, IL-17A, and IL-23, and alleviates skin inflammation.[14][15]

## Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.

- Elevated Expression in Synovial Tissue: In contrast to serum levels, the expression of **AIM2**, ASC, caspase-1, and IL-1 $\beta$  is significantly higher in the synovial tissue of RA patients compared to osteoarthritis (OA) patients.[16][17] This elevated expression in the synovium correlates positively with markers of disease activity, such as the erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) levels.[16][17]
- Role in Fibroblast-Like Synoviocytes (FLS): RA-FLS are key players in the pathogenesis of RA, contributing to inflammation and joint destruction. **AIM2** is expressed in RA-FLS, and its silencing via siRNA has been shown to inhibit their proliferation.[11][18] This suggests that **AIM2** may contribute to the hyperplastic and aggressive phenotype of RA-FLS.

## Quantitative Data Summary

| Disease                            | Finding                                                                                                                                                                                              | Reference(s) |
|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Systemic Lupus Erythematosus (SLE) | AIM2 Autoantibodies: Detected in 31.3% (41/131) of SLE patients compared to 4.1% (2/49) of healthy controls. Positivity is associated with higher SLEDAI scores.                                     | [4][8]       |
|                                    | AIM2 mRNA Expression (PBMCs): Significantly higher in SLE patients (n=25) compared to healthy controls (n=20). Expression levels positively correlate with SLEDAI scores (r=0.763).                  | [5]          |
|                                    | AIM2 Inflammasome Gene Expression (Monocytes): mRNA levels of AIM2, ASC, and CASP1 are significantly higher in SLE monocytes compared to healthy control monocytes.                                  | [6]          |
|                                    | Sex-Specific AIM2 mRNA Expression (Macrophages): Significantly increased in male SLE patients compared to male controls. Significantly decreased in female SLE patients compared to female controls. | [7]          |
| Psoriasis                          | Cytokine Reduction in AIM2-/- Mice (Imiquimod Model): Genetic ablation of AIM2 significantly reduces protein levels of IL-1 $\beta$ , IL-6, IL-17A, IL-18, and IL-23 in the skin of                  | [14]         |

mice with imiquimod-induced psoriasis-like inflammation.

---

#### Rheumatoid Arthritis (RA)

AIM2 mRNA and Protein Expression (Synovium): Relative mRNA and protein (H-score) levels of AIM2, ASC, and IL-1 $\beta$  are significantly higher in the synovial tissue of RA patients (n=10 for qPCR, larger cohort for IHC) compared to OA patients (n=9 for qPCR). [\[11\]](#)[\[16\]](#)[\[19\]](#)

---

#### Correlation with Disease Activity (RA)

H-scores for AIM2, ASC, and IL-1 $\beta$  in synovial tissue positively correlate with ESR and CRP levels in RA patients. For AIM2, the correlation with ESR is r=0.74 and with CRP is r=0.65. [\[16\]](#)[\[17\]](#)

---

Serum AIM2 Levels (RA): Healthy controls express higher levels of AIM2 in serum compared to both OA and RA patients. No significant difference in serum AIM2 was observed between OA (n=25) and RA (n=49) patients. [\[16\]](#)[\[17\]](#)

---

## Detailed Experimental Protocols

### siRNA-Mediated Knockdown of AIM2 in RA Fibroblast-Like Synoviocytes (RA-FLS)

This protocol describes the transient silencing of **AIM2** expression in primary RA-FLS using small interfering RNA (siRNA).

- Cell Culture: RA-FLS are isolated from synovial tissue obtained from RA patients and cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- siRNA Transfection:
  - Seed RA-FLS in 6-well plates to reach 50-70% confluence on the day of transfection.
  - Prepare siRNA-lipid complexes. For each well, dilute a final concentration of 20-50 nM of **AIM2**-specific siRNA (e.g., 5'-GAGCTCTTCACCACCACTTCA-3') and a non-targeting control siRNA in serum-free medium.[11][20]
  - In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.
  - Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
  - Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
  - Incubate for 4-6 hours, then replace the medium with complete growth medium.
- Assessment of Knockdown Efficiency:
  - qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative real-time PCR to measure **AIM2** mRNA levels relative to a housekeeping gene (e.g., GAPDH).
  - Western Blot: At 48-72 hours post-transfection, lyse the cells and perform western blotting using an anti-**AIM2** antibody to assess protein levels.
- Functional Assays: Following confirmation of knockdown, cells can be used for functional assays such as proliferation assays (e.g., CCK-8 or MTT) and migration assays (e.g., Transwell).[17][18]



[Click to download full resolution via product page](#)

Experimental workflow for siRNA-mediated knockdown of **AIM2**.

# Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice

This *in vivo* model is widely used to study the pathogenesis of psoriasis and evaluate potential therapeutics.

- Animals: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used.[21][22]
- Induction Protocol:
  - Shave the dorsal skin of the mice one day before the first treatment.
  - Topically apply a daily dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back and one ear for 5-6 consecutive days.[22] A control group should receive a control cream.
- Assessment of Inflammation:
  - Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness), scaling, and skin thickness daily on a scale of 0 to 4 for each parameter. The cumulative score represents the overall severity.[21]
  - Ear and Skin Thickness: Measure the thickness of the ear and dorsal skin daily using a digital caliper.
- Ex Vivo Analysis (at endpoint):
  - Histology: Collect skin biopsies, fix in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.[23]
  - Cytokine Analysis: Homogenize skin or ear tissue and measure the levels of IL-1 $\beta$ , IL-18, IL-17A, and IL-23 by ELISA or multiplex assay.[21]
  - Gene Expression: Extract RNA from skin tissue to analyze the expression of **AIM2** and other relevant inflammatory genes by qRT-PCR.

# Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1 $\beta$ and IL-18

This is a standard method for quantifying cytokine levels in cell culture supernatants or biological fluids.

- Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by an enzyme-conjugated avidin (e.g., horseradish peroxidase - HRP). Finally, a substrate is added that is converted by the enzyme to produce a colored product, the intensity of which is proportional to the amount of cytokine present.
- General Procedure:
  - Plate Coating: Coat a 96-well plate with a capture antibody against human or mouse IL-1 $\beta$  or IL-18 overnight at 4°C.
  - Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
  - Sample and Standard Incubation: Wash the plate and add standards of known cytokine concentrations and samples (e.g., cell culture supernatants) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
  - Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
  - Enzyme Conjugate Incubation: Wash the plate and add avidin-HRP. Incubate for 30 minutes at room temperature.
  - Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
  - Stopping the Reaction: Add a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).

- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[3][9][24][25]

## Conclusion and Future Directions

The **AIM2** inflammasome has emerged as a critical player in the pathogenesis of several autoimmune diseases. Its ability to sense self-DNA positions it as a key link between cellular damage and chronic inflammation. The upregulation of **AIM2** and its signaling components in the target tissues of SLE, psoriasis, and RA, along with the correlation of its activity with disease severity, underscores its importance.

For drug development professionals, the **AIM2** signaling pathway presents several potential therapeutic targets. The development of small molecule inhibitors that block dsDNA binding to **AIM2**, inhibit ASC oligomerization, or specifically target caspase-1 activity could offer novel treatment strategies for these debilitating diseases. Further research is needed to fully elucidate the complex and sometimes contradictory roles of **AIM2** in different autoimmune contexts and to translate our growing understanding of this pathway into effective clinical therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Roles of AIM2 Gene and AIM2 Inflammasome in the Pathogenesis and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pristane-Induced Lupus - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. The DNA sensors AIM2 and IFI16 are SLE autoantigens that bind neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. HKU Scholars Hub: The role of AIM2 inflammasome in systemic lupus erythematosus [hub.hku.hk]
- 7. academic.oup.com [academic.oup.com]
- 8. The DNA sensors AIM2 and IFI16 are SLE autoantigens that bind neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-1 $\beta$  and IL-18 ELISA [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. genetechchina.com [genetechchina.com]
- 12. AIM2 and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytosolic DNA Triggers Inflammasome Activation in Keratinocytes in Psoriatic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - The DNA sensor AIM2 mediates psoriasisiform inflammation by inducing type 3 immunity [insight.jci.org]
- 15. The DNA sensor AIM2 mediates psoriasisiform inflammation by inducing type 3 immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression of AIM2 in Rheumatoid Arthritis and Its Role on Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of AIM2 in Rheumatoid Arthritis and Its Role on Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 2.5. AIM2 siRNA Preparation and Transfection [bio-protocol.org]
- 21. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 22. frontierspartnerships.org [frontierspartnerships.org]
- 23. imavita.com [imavita.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1 $\beta$  in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. cloud-clone.com [cloud-clone.com]
- To cite this document: BenchChem. [The Role of AIM2 in Autoimmune Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1575211#role-of-aim2-in-autoimmune-diseases>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)